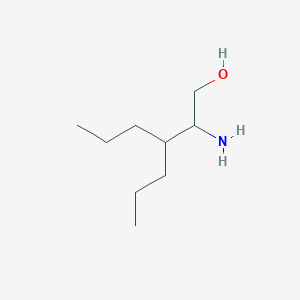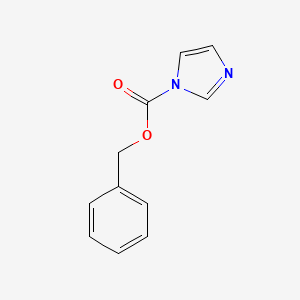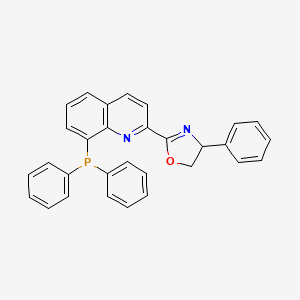
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline is a complex organic compound that features a quinoline core substituted with a diphenylphosphanyl group and a 4-phenyl-4,5-dihydro-1,3-oxazol-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis or a Friedländer synthesis.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from an amino alcohol and a carboxylic acid derivative, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline has several scientific research applications:
Catalysis: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline depends on its application:
Catalysis: As a ligand, it coordinates to metal centers, altering their electronic properties and facilitating catalytic cycles.
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Materials Science: Its electronic properties can influence the behavior of materials in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(Diphenylphosphanyl)quinoline: Lacks the oxazoline ring, making it less versatile in certain applications.
2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline: Lacks the diphenylphosphanyl group, affecting its catalytic properties.
Uniqueness
8-(Diphenylphosphanyl)-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline is unique due to the combination of the diphenylphosphanyl group and the oxazoline ring, which provides a balance of electronic and steric properties, making it highly versatile for various applications.
Propriétés
Formule moléculaire |
C30H23N2OP |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
diphenyl-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)quinolin-8-yl]phosphane |
InChI |
InChI=1S/C30H23N2OP/c1-4-11-22(12-5-1)27-21-33-30(32-27)26-20-19-23-13-10-18-28(29(23)31-26)34(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-20,27H,21H2 |
Clé InChI |
FYDFMZKMPZIZKS-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(O1)C2=NC3=C(C=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12497805.png)
![4-hydroxy-5-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497819.png)
![5-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497821.png)
![2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12497828.png)


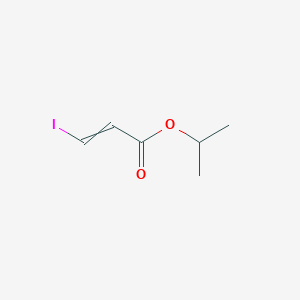
![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
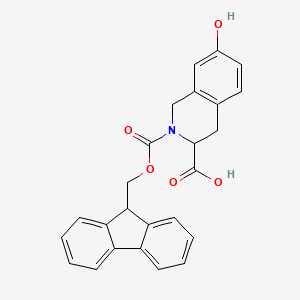


![5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B12497867.png)
